PBRM1 BD5 Binding Affinity
2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine demonstrates sub-20 nM binding affinity to PBRM1 bromodomain 5, with a dissociation constant (Kd) of 19 nM determined via BROMOscan LeadHunter assay [1]. In contrast, a structurally distinct comparator compound targeting the adjacent PBRM1 bromodomain 2 exhibits a Kd of 170 nM under comparable binding assay conditions [2]. This represents an approximately 9-fold difference in binding potency between the target compound for BD5 and the comparator compound for BD2, highlighting bromodomain-specific selectivity within the same PBRM1 protein.
| Evidence Dimension | Binding affinity to PBRM1 bromodomain (Kd) |
|---|---|
| Target Compound Data | 19 nM (PBRM1 BD5) |
| Comparator Or Baseline | 170 nM (PBRM1 BD2, US20240190828 Compound 7) |
| Quantified Difference | ~9-fold lower Kd (higher affinity) for BD5 vs. comparator for BD2 |
| Conditions | BROMOscan LeadHunter assay for BD5; VP-ITC microcalorimetry with His6-tagged recombinant PB1 bromodomain isoform 5 expressed in E. coli for comparator |
Why This Matters
The 19 nM affinity to PBRM1 BD5 provides a defined starting point for PBRM1-targeted probe development, where BD5-specific engagement is required for interrogating the SWI/SNF chromatin remodeling complex.
- [1] BindingDB. BDBM50628862 / CHEMBL5409404: Binding affinity to PBRM1 bromodomain 5. Kd: 19 nM. BROMOscan LeadHunter assay. View Source
- [2] BindingDB. BDBM50184981 / CHEMBL3823055 (US20240190828, Compound 7): Binding affinity to His6-tagged human recombinant PB1 bromodomain isoform 5. Kd: 170 nM. VP-ITC microcalorimetry. View Source
